molecular formula C13H14ClN3O2 B8500601 2-chloro-N-(3,5-dimethoxyphenyl)-5-methylpyrimidin-4-amine

2-chloro-N-(3,5-dimethoxyphenyl)-5-methylpyrimidin-4-amine

Cat. No. B8500601
M. Wt: 279.72 g/mol
InChI Key: QQVVBQCECZMBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528143B2

Procedure details

A mixture of 1-bromo-3,5-dimethoxybenzene (436 mg, 2.01 mmol), 2-chloro-5-methyl-pyrimidin-4-ylamine (287 mg, 2.00 mmol), Pd(OAc)2 (44 mg, 0.20 mmol), Xantphos (237 mg, 0.41 mmol) and potassium tert-butoxide (448 mg, 3.99 mmol) in dioxane (15 mL) and DMF (5 mL) was microwaved at 160° C. for 20 min. The reaction mixture was cooled to room temperature and filtered rinsing with DCM and methanol. The filtrate was concentrated and purified using gradient flash chromatography (0-100% ethyl acetate in hexanes) to afford the title compound as a yellow solid (182 mg, 33%).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.[Cl:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([CH3:20])=[CH:15][N:14]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CC(C)([O-])C.[K+]>O1CCOCC1.CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:12][C:13]1[N:18]=[C:17]([NH:19][C:2]2[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=2)[C:16]([CH3:20])=[CH:15][N:14]=1 |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
436 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Name
Quantity
287 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N)C
Name
Quantity
237 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
448 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
44 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was microwaved at 160° C. for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing with DCM and methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=CC(=CC(=C1)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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